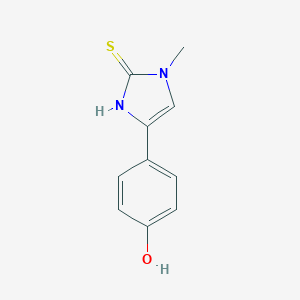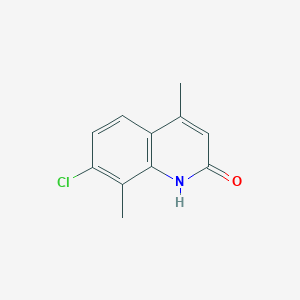
4-(2-mercapto-1-metil-1H-imidazol-4-il)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol is an organic compound with the molecular formula C10H10N2OS It features a phenol group attached to an imidazole ring, which is further substituted with a mercapto (thiol) group and a methyl group
Aplicaciones Científicas De Investigación
4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The presence of the mercapto and phenol groups in this compound could potentially enhance its reactivity and binding affinity to its targets.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can enhance their absorption and distribution in the body . The presence of the mercapto and phenol groups could potentially influence the compound’s metabolism and excretion.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives . Additionally, the compound’s storage temperature is recommended to be 28°C to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The phenol group is introduced through substitution reactions, where the imidazole ring is reacted with phenolic compounds under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require acidic catalysts like sulfuric acid or Lewis acids.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler structure without the phenol and mercapto groups.
2-Mercaptoimidazole: Lacks the phenol group.
4-Phenylimidazole: Lacks the mercapto group.
Uniqueness
4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol is unique due to the presence of both the phenol and mercapto groups on the imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)-3-methyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12-6-9(11-10(12)14)7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAQUCLSYQQHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(NC1=S)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358472.png)



![[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid](/img/structure/B358524.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B358533.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phthalazin-1(2H)-one](/img/structure/B358535.png)

![[(2-Methyl-2-adamantyl)oxy]acetic acid](/img/structure/B358558.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]propanamide](/img/structure/B358571.png)
![N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide](/img/structure/B358604.png)


